molecular formula C11H13NO4 B3003173 5-(Oxan-4-yloxy)pyridine-3-carboxylic acid CAS No. 1304788-02-0

5-(Oxan-4-yloxy)pyridine-3-carboxylic acid

Cat. No.: B3003173
CAS No.: 1304788-02-0
M. Wt: 223.228
InChI Key: BWSKQRVQZAHFFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Oxan-4-yloxy)pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.228. The purity is usually 95%.
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Scientific Research Applications

Decarboxylative Coupling in Chemical Synthesis

Research conducted by Neely and Rovis (2014) discusses the use of α,β-unsaturated carboxylic acids, which undergo Rh(III)-catalyzed decarboxylative coupling to produce substituted pyridines. This method includes 5-substituted pyridines and demonstrates high regioselectivity. The carboxylic acid component acts as a traceless activating group in this process, offering insights into efficient chemical synthesis methods (Neely & Rovis, 2014).

Spectroscopic Properties and Quantum Mechanical Study

Devi, Bishnoi, and Fatma (2020) explored the spectroscopic properties of similar compounds, using techniques like FT-IR, NMR, and UV. They also investigated various properties such as Mulliken charges and molecular electrostatic potential through quantum chemical methods. This research contributes to the understanding of the structural and electronic properties of compounds like 5-(Oxan-4-yloxy)pyridine-3-carboxylic acid (Devi, Bishnoi, & Fatma, 2020).

Novel Series of Antagonists in Pharmacology

Park et al. (2008) synthesized a novel series of 1H-indole-3-carboxylic acid pyridine-3-ylamides, showing high affinity and selectivity for the 5-HT(2C) receptor, which is crucial in pharmacological research. The study demonstrates the potential application of these compounds in designing selective receptor antagonists (Park et al., 2008).

Vitamin B6 Derivatives and Related Compounds

Tomita, Brooks, and Metzler (1966) conducted a study on the synthesis of compounds related to vitamin B6, providing insights into the structural and bonding characteristics of pyridine derivatives, which can be related to the compound (Tomita, Brooks, & Metzler, 1966).

Fluorescence Properties in Nanoscale Research

Shi et al. (2016) investigated carbon dots with high fluorescence quantum yields, finding that organic fluorophores related to pyridine carboxylic acids are major contributors to the fluorescence of these carbon dots. This research offers valuable insights into the optical properties of related compounds in nanotechnology (Shi et al., 2016).

Antiallergic Activity in Medicinal Chemistry

Nohara et al. (1985) synthesized 5-Oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids and explored their antiallergic activity. The study highlights the influence of different substituents on the activity, revealing the compound's potential in developing new antiallergic agents (Nohara et al., 1985).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes into contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and a poison center or doctor/physician should be contacted .

Properties

IUPAC Name

5-(oxan-4-yloxy)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c13-11(14)8-5-10(7-12-6-8)16-9-1-3-15-4-2-9/h5-7,9H,1-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSKQRVQZAHFFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CN=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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